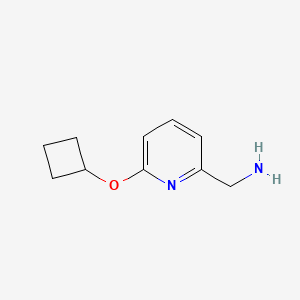

(6-Cyclobutoxypyridin-2-yl)methanamine

Description

Overview of Pyridine (B92270) Derivatives in Chemical Sciences

Pyridine, a heterocyclic organic compound with the chemical formula C₅H₅N, is structurally analogous to benzene, with one methine group replaced by a nitrogen atom. wikipedia.org This fundamental difference imparts distinct chemical properties that have made pyridine and its derivatives indispensable in numerous scientific applications. wikipedia.orgchempanda.com

Historically, pyridine was extracted from coal tar, but it is now primarily synthesized from acetaldehyde, formaldehyde, and ammonia (B1221849). globalresearchonline.net The presence of the nitrogen atom makes the pyridine ring a weak base and a good nucleophile. postapplescientific.com Pyridine derivatives are integral to a vast array of commercial products, including pharmaceuticals, agrochemicals, and vitamins. wikipedia.orgrsc.org In the pharmaceutical industry, the pyridine scaffold is a common feature in many drugs due to its ability to form hydrogen bonds and interact with biological targets. rsc.orgnbinno.com Furthermore, pyridine's utility extends to its role as a solvent and a catalyst in organic synthesis. postapplescientific.comnumberanalytics.com

The versatility of the pyridine ring is evident in the broad spectrum of biological activities exhibited by its derivatives, which include antimicrobial, anti-inflammatory, anticonvulsant, and antitumor properties. researchgate.netwisdomlib.org This wide-ranging bioactivity has cemented the pyridine nucleus as a privileged scaffold in medicinal chemistry. rsc.org

| Application Area | Examples of Pyridine Derivatives' Roles |

|---|---|

| Pharmaceuticals | Core structure in drugs, influencing pharmacokinetic and pharmacodynamic properties. nbinno.com |

| Agrochemicals | Precursor to herbicides like paraquat (B189505) and diquat, and insecticides like chlorpyrifos. wikipedia.orgchempanda.com |

| Organic Synthesis | Used as a solvent, base, and catalyst. chempanda.compostapplescientific.com |

| Materials Science | Component in the development of polymers and dyes. numberanalytics.com |

Significance of the Methanamine Moiety in Chemical Structures

The methanamine group (or aminomethyl group), -CH₂NH₂, is the simplest primary amine attached to a methyl group. wikipedia.org Also known by its IUPAC name, methanamine, this functional group is a key building block in organic synthesis. wikipedia.orgairgasspecialtyproducts.com The nitrogen atom in the methanamine moiety possesses a lone pair of electrons, rendering it nucleophilic and basic. youtube.com

This reactivity is harnessed in the synthesis of a wide array of more complex molecules. ontosight.ai In medicinal chemistry, the introduction of a methanamine group can significantly influence a molecule's properties, such as its solubility and ability to interact with biological targets through hydrogen bonding. byjus.com The basicity of the amine allows for salt formation, which can be advantageous for drug formulation and delivery.

The versatility of the methanamine moiety is demonstrated by its presence in a variety of commercially significant chemicals, including pharmaceuticals like ephedrine, pesticides, and solvents. wikipedia.org Its ability to participate in numerous chemical reactions makes it a fundamental component in the construction of diverse molecular architectures. youtube.com

Role of Cyclobutoxy Moieties in Molecular Design

The cyclobutoxy group, which consists of a cyclobutane (B1203170) ring attached to an oxygen atom, has gained increasing attention in medicinal chemistry and drug design. nih.govnih.gov The cyclobutane ring itself is a four-membered carbocycle that possesses a unique, puckered three-dimensional structure. nih.gov This non-planar geometry can be advantageous in molecular design, offering a way to introduce conformational rigidity and explore three-dimensional space, which can lead to improved binding affinity and selectivity for biological targets. nih.govnih.gov

Incorporating a cyclobutoxy moiety can influence a molecule's physicochemical properties, such as its lipophilicity and metabolic stability. nih.gov In some instances, the cyclobutane ring can serve as a bioisostere for other groups, such as a phenyl ring, providing a means to fine-tune a compound's properties while maintaining its desired biological activity. nbinno.com The chemical inertness of the cyclobutane ring can also contribute to enhanced metabolic stability, a desirable characteristic in drug candidates. nih.gov The use of cyclobutoxy groups allows medicinal chemists to modulate a molecule's properties to achieve a more favorable pharmacological profile. nih.gov

Contextualization of (6-Cyclobutoxypyridin-2-yl)methanamine within Pyridine Chemistry

The compound this compound integrates the key structural features discussed above into a single molecule. It is a disubstituted pyridine, with a cyclobutoxy group at the 6-position and a methanamine group at the 2-position of the pyridine ring. This arrangement of functional groups suggests its potential as a building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.

Structural Classification:

This compound can be classified as:

A pyridine derivative , as it contains a pyridine ring as its core structure.

A primary amine , due to the presence of the -NH₂ group.

An ether , specifically a cyclobutyl ether, owing to the C-O-C linkage of the cyclobutoxy group.

Nomenclature:

The systematic name, this compound, is derived according to IUPAC nomenclature rules. The parent structure is identified as methanamine. The substituent attached to the nitrogen of the methanamine is the "(6-Cyclobutoxypyridin-2-yl)" group. The numbering of the pyridine ring begins at the nitrogen atom, and the substituents are assigned the lowest possible locants. In this case, the methanamine group is at position 2 and the cyclobutoxy group is at position 6.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| This compound | 1248422-79-8 | C₁₀H₁₄N₂O | 178.23 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

(6-cyclobutyloxypyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-7-8-3-1-6-10(12-8)13-9-4-2-5-9/h1,3,6,9H,2,4-5,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMMGENYXVRUGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=CC=CC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Cyclobutoxypyridin 2 Yl Methanamine and Analogues

Retrosynthetic Analysis of the (6-Cyclobutoxypyridin-2-yl)methanamine Scaffold

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The primary disconnection can be made at the C-N bond of the methanamine group, leading to a key intermediate, 6-cyclobutoxypyridine-2-carbaldehyde or a related derivative like a nitrile or a methyl group. A further disconnection of the cyclobutoxy group via an ether linkage points towards a 6-halopyridine derivative, such as 6-chloropyridine-2-carbonitrile, as a readily accessible starting material.

This analysis suggests a convergent synthetic strategy where the pyridine (B92270) core is first functionalized at the C-2 and C-6 positions, followed by the elaboration of these functional groups to afford the target molecule. The key transformations would involve the introduction of the cyclobutoxy group, likely through a nucleophilic aromatic substitution, and the formation of the methanamine moiety, which can be achieved through several reductive pathways.

Synthetic Strategies for Pyridine Ring Functionalization at C-2 and C-6 Positions

The selective functionalization of the pyridine ring at the C-2 and C-6 positions is a well-established area of organic synthesis. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the ortho and para positions relative to the nitrogen atom.

Regioselective Introduction of Cyclobutoxy Substituents to Pyridine Ring

The introduction of a cyclobutoxy group onto a pyridine ring at the C-6 position can be effectively achieved through nucleophilic aromatic substitution (SNAr) reactions. A common precursor for this transformation is a 2,6-dihalopyridine, which allows for sequential and regioselective substitution.

The Williamson ether synthesis is a classical and highly effective method for forming the ether linkage. youtube.comyoutube.comlibretexts.orgmasterorganicchemistry.comkhanacademy.org In this approach, a 6-halopyridine derivative, such as 6-chloro- or 6-bromopyridine, is reacted with cyclobutanol (B46151) in the presence of a strong base. The base deprotonates the alcohol to form the more nucleophilic cyclobutoxide anion, which then displaces the halide on the pyridine ring.

Table 1: Conditions for Williamson Ether Synthesis of Alkoxypyridines

| Halopyridine Precursor | Alcohol | Base | Solvent | Typical Temperature |

| 6-Chloropyridine-2-carbonitrile | Cyclobutanol | Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) | Room Temperature to Reflux |

| 6-Bromopyridine-2-carbaldehyde | Cyclobutanol | Potassium tert-butoxide (KOtBu) | Dimethylformamide (DMF) | 80-100 °C |

The choice of base and solvent is crucial for the success of the reaction. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly employed to generate the alkoxide. Aprotic polar solvents such as THF or DMF are often used to facilitate the SNAr reaction. The reactivity of the halopyridine is also a key factor, with iodides being the most reactive, followed by bromides and then chlorides. nih.gov

Methodologies for Introducing the Methanamine Group to Pyridine Ring

Several reliable methods exist for the introduction of a methanamine group at the C-2 position of the pyridine ring. A common and efficient strategy involves the reduction of a nitrile group.

The synthesis of the precursor, 6-alkoxypyridine-2-carbonitrile, can be achieved from a 6-halopyridine-2-carbonitrile. The reduction of the nitrile to a primary amine can be accomplished using various reducing agents. Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. google.comasianpubs.orgresearchgate.net

Table 2: Reagents for the Reduction of 2-Cyanopyridines

| Reducing Agent | Solvent | Conditions | Notes |

| H₂/Pd-C | Methanol, Ethanol | Room temperature, 1-50 atm H₂ | Can be sensitive to other functional groups. |

| H₂/PtO₂ | Acetic Acid | Room temperature, 50-70 bar H₂ | Effective for various substituted pyridines. asianpubs.org |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | 0 °C to reflux | A powerful, non-catalytic reducing agent. |

| Sodium Borohydride (NaBH₄)/CoCl₂ | Methanol | Room temperature | A milder alternative to LiAlH₄. |

It is important to note that when dealing with halogenated cyanopyridines, the choice of catalyst for hydrogenation is critical to avoid competitive dehalogenation. Platinum and rhodium catalysts are often preferred over palladium in such cases. google.com

Another approach involves the conversion of a 2-picoline (2-methylpyridine) derivative. The methyl group can be halogenated to form a 2-(halomethyl)pyridine, which can then undergo nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent. researchgate.net

Advanced Synthetic Transformations for Key Intermediates

Beyond the initial functionalization, advanced synthetic transformations are often employed to construct the target molecule efficiently. These include reductive amination and cross-coupling reactions, which offer versatility in introducing the desired functionalities.

Reductive Amination Protocols for Pyridylmethanamines

Reductive amination is a powerful one-pot reaction that converts an aldehyde or ketone into an amine. wikipedia.orgorganic-chemistry.orgpku.edu.cn In the context of synthesizing this compound, the key intermediate would be 6-cyclobutoxypyridine-2-carbaldehyde. This aldehyde can be reacted with ammonia or an ammonia equivalent in the presence of a reducing agent to directly form the primary amine.

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Solvent | pH Conditions | Key Features |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Weakly acidic (pH 6-7) | Selectively reduces the imine in the presence of the aldehyde. harvard.edu |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | 1,2-Dichloroethane (DCE), THF | Can be used with an acetic acid catalyst | A mild and selective reagent. organic-chemistry.org |

| H₂/Catalyst (e.g., Pd/C, PtO₂) | Various | Neutral to acidic | A "green" chemistry approach. wikipedia.org |

The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an imine. The imine is subsequently reduced by the hydride reagent to yield the amine. The choice of reducing agent is critical for the success of the reaction, with sodium cyanoborohydride and sodium triacetoxyborohydride being particularly popular due to their mildness and selectivity. organic-chemistry.orgharvard.eduorganic-chemistry.org

Cross-Coupling Reactions in Pyridine Derivatization

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of highly functionalized pyridine derivatives. Reactions such as the Sonogashira and Buchwald-Hartwig amination allow for the introduction of a wide range of substituents with high efficiency and selectivity. organic-chemistry.orgwikipedia.orgorganic-chemistry.orglibretexts.orgwikipedia.orgrsc.orgyoutube.comlibretexts.orgresearchgate.netmdpi.com

The Sonogashira coupling, for instance, can be used to introduce an alkyne at the C-2 or C-6 position of a halopyridine. This alkyne can then be further functionalized. The Buchwald-Hartwig amination is particularly relevant for the synthesis of aminopyridines, enabling the coupling of an aryl halide with an amine. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net

While not directly leading to the this compound structure in a single step, these cross-coupling reactions are invaluable for creating diverse analogues by introducing various substituents at the pyridine core. For example, a 2,6-dihalopyridine could first undergo a Sonogashira coupling at one position, followed by a nucleophilic aromatic substitution to introduce the cyclobutoxy group at the other, and subsequent elaboration of the alkyne.

Nucleophilic Substitution Reactions on Halogenated Pyridine Precursors

A primary and highly effective strategy for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) on a suitable 6-halopyridine precursor. The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, particularly at the C2 and C4 positions. The presence of a halogen at the C6 position (which is electronically equivalent to the C2 position) provides an excellent leaving group for substitution by an incoming nucleophile.

The synthesis commences with a precursor such as (6-chloropyridin-2-yl)methanamine (B1142981) or (6-bromopyridin-2-yl)methanamine. This intermediate is then treated with a cyclobutoxide salt, typically generated in situ by reacting cyclobutanol with a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The cyclobutoxide anion acts as the nucleophile, displacing the halide from the pyridine ring to form the desired ether linkage.

The general reaction scheme is as follows:

Step 1: Generation of the nucleophile

Cyclobutanol + Base (e.g., NaH) → Sodium cyclobutoxide

Step 2: Nucleophilic Aromatic Substitution

(6-halopyridin-2-yl)methanamine + Sodium cyclobutoxide → this compound + NaX (where X = Cl, Br)

The reactivity of the halogenated pyridine precursor is a critical factor. Generally, for SNAr reactions where the nucleophilic addition is the rate-determining step, the reactivity order is F > Cl > Br > I. epfl.chresearchgate.net This is because the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. However, when the departure of the leaving group is significant in the rate-determining step, the order can change. sci-hub.se

The reaction is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (THF), which can solvate the cation of the alkoxide salt, thereby enhancing the nucleophilicity of the anion. Elevated temperatures are often required to drive the reaction to completion. lookchem.com

Below is a table summarizing typical conditions for analogous SNAr reactions on 2-halopyridines with alkoxides, which would inform the synthesis of the target compound.

| Precursor | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Chloropyridine | Sodium Ethoxide | Na | Ethanol | Reflux | High |

| 2-Bromopyridine | Sodium Methoxide | Na | Methanol | 100-150 | >90 |

| 2-Chloro-5-nitropyridine | 4-Methoxy-2-methylphenol | K₂CO₃ | DMF | 90 | 72 |

| 2-Fluoropyridine | Sodium Ethoxide | Na | Ethanol | 25 | High |

This table presents data from analogous reactions to illustrate typical conditions and yields. Specific data for the reaction with cyclobutoxide may vary. epfl.chnih.gov

Application of Kröhnke Pyridine Synthesis in Related Structures

The Kröhnke pyridine synthesis is a classic and versatile method for the de novo construction of pyridine rings. wikipedia.org It involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, commonly ammonium (B1175870) acetate. chemrxiv.org This multicomponent reaction assembles the pyridine ring by forming a 1,5-dicarbonyl intermediate, which then undergoes cyclization and dehydration. wikipedia.org

The general mechanism proceeds as follows:

A Michael addition of the enolate of an α-pyridinium methyl ketone salt to an α,β-unsaturated carbonyl compound.

The resulting 1,5-dicarbonyl compound reacts with ammonia (from ammonium acetate).

Cyclization and subsequent dehydration-aromatization yield the substituted pyridine.

While the Kröhnke synthesis is highly effective for preparing a wide variety of 2,4,6-trisubstituted pyridines, its direct application to synthesize a structure like this compound is not straightforward. wikipedia.orgresearchgate.net The standard Kröhnke protocol typically yields pyridines with substituents derived from the initial ketone and enone fragments, which are generally alkyl or aryl groups.

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing the synthesis of this compound via the nucleophilic aromatic substitution pathway (as described in 2.3.3) is crucial for achieving high yields and purity, particularly for large-scale production. The key parameters for optimization include the choice of starting materials, solvent, base, temperature, and reaction time.

Key Optimization Parameters:

Halogen Leaving Group: As previously mentioned, the nature of the halogen on the pyridine precursor affects reactivity. While 2-fluoropyridines are often the most reactive, 2-chloropyridines are typically more cost-effective and commonly used. An optimization study would compare the yields and reaction times for (6-fluoropyridin-2-yl)methanamine, (6-chloropyridin-2-yl)methanamine, and (6-bromopyridin-2-yl)methanamine. epfl.ch

Base: The choice of base for generating the cyclobutoxide is critical. Strong, non-nucleophilic bases are preferred. Sodium hydride (NaH) is effective but can present handling challenges on a large scale. Alternatives like potassium tert-butoxide (KOtBu) or sodium tert-butoxide (NaOtBu) are often used. The stoichiometry of the base is also important; a slight excess is typically used to ensure complete formation of the alkoxide.

Solvent: Polar aprotic solvents like DMF, DMSO, N-methyl-2-pyrrolidone (NMP), and THF are generally effective. The choice of solvent can influence the solubility of the reactants and the reaction rate. Optimization would involve screening these solvents to find the best balance between reaction efficiency and ease of workup. lookchem.com

Temperature and Reaction Time: SNAr reactions often require heat. The optimal temperature is a trade-off between reaction rate and the potential for side reactions or decomposition. A temperature screen, for example, from 80 °C to 150 °C, would be performed. Reaction progress would be monitored by techniques like HPLC or TLC to determine the optimal reaction time.

Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times for SNAr reactions, often from hours to minutes, and can sometimes improve yields by minimizing the formation of degradation byproducts. sci-hub.selookchem.com

An illustrative table for a hypothetical optimization study is presented below, based on the reaction of (6-chloropyridin-2-yl)methanamine with cyclobutanol.

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaH (1.2) | THF | 65 | 24 | 45 |

| 2 | NaH (1.2) | DMF | 100 | 12 | 75 |

| 3 | NaH (1.2) | DMSO | 120 | 8 | 82 |

| 4 | KOtBu (1.5) | THF | 65 | 24 | 50 |

| 5 | KOtBu (1.5) | DMF | 100 | 10 | 85 |

| 6 | KOtBu (1.5) | DMSO | 120 | 6 | 91 |

| 7 | KOtBu (1.5) | DMSO | 150 | 4 | 88 |

| 8 | KOtBu (1.5) | DMSO | 120 (Microwave) | 0.5 | 93 |

This table is a hypothetical representation of an optimization study based on typical results for SNAr reactions. The data illustrates general trends in how changes in reaction conditions can affect the outcome. sci-hub.selookchem.com

Through such systematic optimization, a robust and efficient protocol for the synthesis of this compound can be developed, ensuring high yield and purity of the final product.

Chemical Reactivity and Mechanistic Investigations of 6 Cyclobutoxypyridin 2 Yl Methanamine

Reactivity of the Pyridine (B92270) Heterocycle in (6-Cyclobutoxypyridin-2-yl)methanamine

The reactivity of the pyridine core in this compound is a nuanced interplay of the inherent electronic properties of the nitrogen heterocycle and the influence of its substituents: the electron-donating 6-cyclobutoxy group and the 2-methanamine group.

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene. This deactivation is a result of the nitrogen atom's inductive electron withdrawal and its protonation or coordination with Lewis acids under typical EAS conditions, which further enhances its electron-withdrawing character. Consequently, pyridine itself undergoes EAS reactions, such as nitration or halogenation, only under harsh conditions, with substitution occurring primarily at the C-3 (meta) position.

However, the substituents on the this compound molecule significantly modify this intrinsic reactivity. Both the cyclobutoxy group at C-6 and the methanamine group at C-2 are activating groups.

6-Cyclobutoxy Group: As an alkoxy group, it is a strong activating group due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic system. It is ortho- and para-directing.

2-Methanamine Group: This alkylamine substituent is also an activating, ortho- and para-directing group.

The directing effects of these substituents and the inherent directivity of the pyridine nitrogen are summarized below. The positions on the pyridine ring are numbered starting from the nitrogen as 1.

| Group | Position | Electronic Effect | Directing Influence |

| Pyridine Nitrogen | 1 | Deactivating (Inductive) | Meta (C-3, C-5) |

| Methanamine | 2 | Activating (Resonance) | Ortho (C-3), Para (C-5) |

| Cyclobutoxy | 6 | Activating (Resonance) | Ortho (C-5), Para (C-3) |

As the data indicates, the directing influences of the activating methanamine and cyclobutoxy groups strongly reinforce each other, directing incoming electrophiles to the C-3 and C-5 positions. This aligns with the natural meta-directing tendency of the deactivated pyridine nucleus. Therefore, electrophilic aromatic substitution on this compound is predicted to occur preferentially at the C-3 and C-5 positions, with the significant activation provided by the substituents potentially allowing for reactions under milder conditions than those required for unsubstituted pyridine.

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen atom. The attack of a nucleophile at these positions generates a resonance-stabilized anionic intermediate (a Meisenheimer complex), where the negative charge can be delocalized onto the electronegative nitrogen atom, which is a key stabilizing feature of the reaction mechanism. beilstein-journals.org

In this compound, the C-6 position is particularly activated for SNAr for two reasons:

It is ortho to the ring nitrogen.

It possesses a good leaving group, the cyclobutoxide anion.

Strong nucleophiles can attack the C-6 position, leading to the displacement of the cyclobutoxy group. The reaction proceeds via a two-step addition-elimination mechanism. The stability of the intermediate is the primary determinant of whether the substitution is possible. beilstein-journals.org The presence of an electron-withdrawing group is not always mandatory for these substitutions on pyridine rings, especially when a good leaving group is present. wikipedia.org Therefore, it is mechanistically plausible that this compound could react with potent nucleophiles (e.g., other alkoxides, amides, or thiolates) to yield a new 6-substituted-2-(aminomethyl)pyridine derivative.

Reactivity of the Methanamine Functional Group in this compound

The primary amine of the methanamine group is a key site of reactivity, behaving as a potent nucleophile and a base.

The lone pair of electrons on the nitrogen atom of the methanamine group makes it highly nucleophilic, allowing it to readily participate in standard amine reactions.

Acylation: The amine can be easily acylated by reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) to form the corresponding amides. youtube.com This reaction is often used as a strategy to protect the amine group or to moderate its activating effect during electrophilic aromatic substitution on the pyridine ring. youtube.com

Alkylation: As a primary amine, the methanamine group can be alkylated by reaction with alkyl halides. This reaction can proceed sequentially to form secondary and tertiary amines, and ultimately a quaternary ammonium (B1175870) salt. The reaction of related (pyridyl)methyllithium species with electrophiles like epoxides demonstrates the nucleophilic character at the carbon adjacent to the pyridine ring, which is another facet of its reactivity. nih.gov However, direct N-alkylation is the more common pathway for the amine group itself.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl Chloride | N-((6-Cyclobutoxypyridin-2-yl)methyl)acetamide |

| Alkylation | Methyl Iodide | N-Methyl-(6-cyclobutoxypyridin-2-yl)methanamine |

The methanamine group and the associated pyridine ring can undergo various redox transformations, although specific studies on this compound are not prevalent. General reactivity patterns for analogous structures suggest several potential pathways.

Oxidative Transformations: While primary amines can be oxidized, the specific products depend heavily on the reagents and conditions. Mild oxidation might lead to an imine, which could subsequently hydrolyze to an aldehyde (6-cyclobutoxypyridine-2-carbaldehyde). The oxidation of related pyridine-2-methanols to esters suggests that the benzylic-like position is susceptible to oxidation. researchgate.net Stronger oxidizing agents could potentially lead to cleavage or more complex transformations.

Reductive Transformations: The methanamine group itself is in a reduced state and is not typically subject to further reduction. However, the pyridine ring can be reduced (hydrogenated) to a piperidine (B6355638) ring. This transformation generally requires catalytic hydrogenation under high pressure and/or with specific catalysts (e.g., Platinum, Rhodium, or Ruthenium). Such a reduction would convert the aromatic heterocycle into a saturated aliphatic one, drastically altering the compound's chemical properties.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of (6-Cyclobutoxypyridin-2-yl)methanamine is predicted to show distinct signals corresponding to the protons of the pyridyl, aminomethyl, and cyclobutyl moieties. The aromatic region would feature signals for the three protons on the substituted pyridine (B92270) ring. The proton at the 5-position (H-5) is expected to appear as a triplet, coupled to both H-4 and H-3. The protons at the 3- and 4-positions would likely appear as doublets. Due to the electron-donating nature of the cyclobutoxy group and the electron-withdrawing effect of the ring nitrogen, these aromatic protons would exhibit characteristic downfield shifts.

The cyclobutyl protons would present a more complex set of signals in the aliphatic region of the spectrum. The single proton on the carbon attached to the ether oxygen (O-CH) is expected to be the most downfield of the aliphatic protons, appearing as a multiplet due to coupling with its neighbors. The remaining six protons on the cyclobutane (B1203170) ring would likely appear as overlapping multiplets. The two protons of the aminomethyl (-CH₂NH₂) group are anticipated to appear as a singlet, typically in the range of 3.8-4.0 ppm, although this signal can be broadened by proton exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted for CDCl₃ solvent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Pyridyl H-4 | ~7.5 - 7.7 | Triplet (t) | Coupled to H-3 and H-5. |

| Pyridyl H-3 | ~6.8 - 7.0 | Doublet (d) | Coupled to H-4. |

| Pyridyl H-5 | ~6.6 - 6.8 | Doublet (d) | Coupled to H-4. |

| Cyclobutyl O-CH | ~5.2 - 5.4 | Multiplet (m) | Deshielded by adjacent oxygen atom. |

| Aminomethyl (-CH₂NH₂) | ~3.8 - 4.0 | Singlet (s) | May be broadened by exchange. |

| Cyclobutyl -CH₂- (x3) | ~1.6 - 2.5 | Multiplet (m) | Complex, overlapping signals. |

| Amine (-NH₂) | ~1.5 - 2.5 | Broad Singlet (br s) | Signal is often broad and integration can be variable. |

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, ten distinct carbon signals are expected. The carbons of the pyridine ring would appear in the downfield region (110-165 ppm). The C-2 and C-6 carbons, being directly attached to the nitrogen and oxygen/methanamine substituents, would be the most deshielded. The carbon of the aminomethyl group (-CH₂) is predicted to resonate around 45-50 ppm. In the aliphatic region, the cyclobutoxy group would show three signals: one for the oxygen-bound methine carbon (O-CH) significantly downfield (~75 ppm), and two for the remaining methylene (B1212753) carbons (-CH₂-). rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted for CDCl₃ solvent.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Pyridyl C-6 (C-O) | ~163 - 165 | Attached to electronegative oxygen. |

| Pyridyl C-2 (C-CH₂N) | ~158 - 160 | Deshielded by nitrogen and substituent. |

| Pyridyl C-4 | ~138 - 140 | Aromatic CH carbon. |

| Pyridyl C-5 | ~112 - 115 | Aromatic CH carbon. |

| Pyridyl C-3 | ~108 - 110 | Aromatic CH carbon. |

| Cyclobutyl O-CH | ~74 - 76 | Aliphatic carbon attached to oxygen. |

| Aminomethyl (-CH₂NH₂) | ~45 - 50 | Aliphatic carbon attached to nitrogen. |

| Cyclobutyl -CH₂- (adjacent to O-CH) | ~30 - 32 | Aliphatic methylene carbons. |

| Cyclobutyl -CH₂- (beta to O-CH) | ~14 - 16 | Aliphatic methylene carbon. |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a series of two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. researchgate.net It would show cross-peaks between adjacent protons on the pyridine ring (H-3 with H-4, and H-4 with H-5), confirming their relative positions. It would also map the complex coupling network within the cyclobutyl ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). Each proton signal would show a cross-peak to its corresponding carbon signal, allowing for the definitive assignment of the carbon skeleton based on the previously assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C correlations). HMBC is crucial for connecting the different fragments of the molecule. Key correlations would include a cross-peak from the O-CH proton of the cyclobutyl ring to the C-6 of the pyridine ring, confirming the ether linkage. Additionally, a correlation from the aminomethyl protons (-CH₂) to the C-2 of the pyridine ring would verify the position of the methanamine substituent.

Table 3: Key Predicted 2D NMR Correlations for Structural Confirmation

| Experiment | Correlating Nuclei | Structural Information Confirmed |

|---|---|---|

| COSY | H-4 ↔ H-3, H-5 | Connectivity of pyridine ring protons. |

| HSQC | Pyridyl H's ↔ Pyridyl C's | Direct C-H attachments in the aromatic ring. |

| HMBC | Cyclobutyl O-CH ↔ Pyridyl C-6 | Confirms the C-O-C ether linkage at position 6. |

| HMBC | Aminomethyl -CH₂- ↔ Pyridyl C-2 | Confirms the C-C bond at position 2. |

| HMBC | Aminomethyl -CH₂- ↔ Pyridyl C-3 | Further confirms substituent position at C-2. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molecular formula C₁₀H₁₄N₂O), the calculated monoisotopic mass is 178.1106 g/mol . A high-resolution mass spectrum (HRMS) would be expected to show a molecular ion [M]⁺˙ or a protonated molecule [M+H]⁺ with an m/z value that precisely matches this calculated mass, confirming the elemental composition.

Under electron ionization (EI) or electrospray ionization (ESI) conditions, the molecule would fragment in a predictable manner. Characteristic fragmentation pathways would likely involve the cleavage of the ether bond or the bond connecting the aminomethyl group to the pyridine ring.

Table 4: Predicted Mass Spectrometry Fragments

| Predicted m/z | Proposed Fragment Identity | Proposed Loss |

|---|---|---|

| 179.1184 | [M+H]⁺ | Protonated molecule |

| 161.0922 | [M-NH₃+H]⁺ | Loss of ammonia (B1221849) from the aminomethyl group. |

| 122.0817 | [M-C₄H₆]⁺˙ | Loss of cyclobutene (B1205218) from the cyclobutoxy group. |

| 108.0657 | [M-C₄H₇O]⁺ | Cleavage and loss of the cyclobutoxy radical. |

| 93.0582 | [C₅H₅NO]⁺˙ | Fragment containing the pyridinol core. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine, ether, and substituted aromatic functionalities. The presence of a primary amine (-NH₂) is typically indicated by two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. The C-O-C stretching of the ether linkage would produce strong bands in the fingerprint region.

Table 5: Characteristic Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | Aromatic C-H Stretch | Pyridine Ring |

| 2980 - 2850 | Aliphatic C-H Stretch | Cyclobutyl & Methylene Groups |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1600, 1580, 1470 | C=C and C=N Ring Stretching | Pyridine Ring |

| 1260 - 1200 | Aromatic C-O Stretch (Aryl Ether) | Ether (-O-) |

| 1100 - 1020 | Aliphatic C-N Stretch | Methanamine |

X-ray Crystallography for Solid-State Structure Determination of Analogous Compounds

While obtaining a suitable single crystal of this compound itself may be challenging, X-ray crystallography remains the gold standard for unambiguous structure determination in the solid state. Analysis of analogous crystalline compounds, such as salts of pyridylmethylamine, provides invaluable insight. This technique yields a precise three-dimensional model of the molecule, confirming atomic connectivity, bond lengths, and bond angles with very high precision.

For instance, crystallographic studies on related pyridyl derivatives reveal how intermolecular forces, such as hydrogen bonding involving the amine group and the pyridine nitrogen, dictate the packing of molecules in the crystal lattice. This information is critical for understanding the compound's solid-state properties. If a crystalline salt of the title compound were formed, X-ray diffraction would provide definitive proof of its structure, resolving any ambiguities that might remain from spectroscopic analyses.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a primary method for determining the purity of this compound. This technique separates compounds based on their hydrophobicity. Due to the basic nature of the primary amine and the pyridine nitrogen, peak tailing can be a challenge. This is often mitigated by using a mobile phase with a low pH (e.g., containing formic acid or trifluoroacetic acid) to ensure the analytes are in their protonated form, and by employing modern, end-capped silica-based columns.

A typical RP-HPLC method for purity assessment would involve a C18 column with a gradient elution system. The mobile phase would likely consist of an aqueous component (water with an acidic modifier) and an organic component (acetonitrile or methanol). Detection is commonly performed using a UV detector, as the pyridine ring is a chromophore. For higher specificity and confirmation of identity, a mass spectrometer can be used as the detector (LC-MS).

Table 1: Illustrative RP-HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 260 nm |

| Injection Volume | 5 µL |

For the isolation of this compound on a preparative scale, the principles of the analytical method can be scaled up. This involves using a larger column and a higher flow rate to handle larger sample loads. The collected fractions containing the pure compound can then be concentrated to yield the isolated product.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another valuable technique for purity assessment, particularly for identifying volatile impurities. The successful analysis of this compound by GC requires that the compound is sufficiently volatile and thermally stable. The primary amine group can sometimes cause peak tailing on standard non-polar GC columns due to interactions with active sites. Derivatization, such as acylation or silylation, can be employed to block the active amine protons, thereby improving peak shape and chromatographic performance.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and transferred onto a capillary column. The compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, which provides mass information that aids in their identification.

Table 2: Representative GC-MS Conditions for the Analysis of this compound

| Parameter | Condition |

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

The combination of retention time from the gas chromatograph and the mass spectrum from the mass spectrometer provides a high degree of confidence in the identification and purity assessment of the analyte.

Computational Chemistry and Molecular Modeling Studies of 6 Cyclobutoxypyridin 2 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular stability, reactivity, and various spectroscopic parameters.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules, offering a balance between accuracy and computational cost. For (6-Cyclobutoxypyridin-2-yl)methanamine, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G(d,p), can be used to determine a variety of molecular properties. nih.gov

Key electronic properties that can be elucidated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the potential energy surface and dynamic behavior of molecules.

Conformational analysis of this compound would involve systematically rotating the rotatable bonds, such as the C-O bond of the cyclobutoxy group and the C-C bond connecting the aminomethyl group to the pyridine (B92270) ring, to identify stable conformers. The results of such an analysis can reveal the preferred spatial arrangement of the molecule. researchgate.net

Molecular dynamics (MD) simulations provide a time-resolved view of the molecule's behavior. nih.gov By simulating the motion of atoms and bonds over time, MD can reveal how the molecule flexes, and interacts with its environment, such as a solvent or a biological receptor. nih.gov These simulations can help to understand the stability of different conformations and the transitions between them.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. d-nb.info This technique is instrumental in drug discovery for predicting the binding mode of a ligand to a protein target. nih.govnih.gov

For this compound, molecular docking studies could be performed to identify potential biological targets. A library of protein structures could be screened to find receptors where the molecule can bind with high affinity. The docking results would provide insights into the binding energy and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. d-nb.info

Table 2: Predicted Binding Affinities of this compound with Hypothetical Targets

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Kinase A | -8.2 | ASP184, LYS72 |

| Protease B | -7.5 | GLY143, SER195 |

| GPCR C | -9.1 | TYR116, PHE290 |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can be used to predict various spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly valuable application. sourceforge.ionih.gov

Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically in conjunction with DFT, the ¹H and ¹³C NMR chemical shifts of this compound can be calculated. researchgate.net These predicted shifts can then be compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental shifts can sometimes indicate the presence of specific conformational or environmental effects. nih.govresearchgate.net

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 (Pyridine) | 163.5 | 164.2 |

| C3 (Pyridine) | 110.1 | 110.8 |

| C4 (Pyridine) | 138.9 | 139.5 |

| C5 (Pyridine) | 108.7 | 109.3 |

| C6 (Pyridine) | 158.2 | 158.9 |

| CH₂ (Aminomethyl) | 45.3 | 45.9 |

| C (Cyclobutoxy) | 75.6 | 76.1 |

| CH₂ (Cyclobutoxy) | 30.8 | 31.5 |

| CH₂ (Cyclobutoxy) | 13.2 | 13.9 |

Note: The data in this table is hypothetical and for illustrative purposes.

In Silico Elucidation of Reaction Mechanisms

Computational chemistry can also be a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, key transition states and intermediates can be identified, and activation energies can be calculated.

For the synthesis of this compound, computational studies could be employed to explore different synthetic routes and optimize reaction conditions. For instance, the mechanism of the nucleophilic substitution reaction to introduce the cyclobutoxy group onto the pyridine ring could be modeled to understand the factors influencing its efficiency. This in silico approach can help to rationalize experimental observations and guide the development of more efficient synthetic methodologies.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations

Design Principles for Pyridine-Based Bioactive Compounds

The design of bioactive pyridine (B92270) compounds often leverages the unique electronic properties of the pyridine ring. The nitrogen atom in the ring acts as a hydrogen bond acceptor and can coordinate with metal ions in enzyme active sites, making it a key pharmacophoric feature. nih.govresearchgate.netnih.gov Structure-based drug design is a common strategy, where the pyridine core is designed to fit into specific binding pockets of target proteins, such as kinases and cytochrome P450 enzymes. mdpi.comnih.gov

Key design principles include:

Hinge-Binding Motif: In kinase inhibitors, the pyridine nitrogen often forms a crucial hydrogen bond with the hinge region of the ATP-binding site, mimicking the interaction of the adenine (B156593) core of ATP. nih.gov

Metal Coordination: The pyridine nitrogen can directly coordinate with the heme iron in cytochrome P450 enzymes, leading to potent inhibition. nih.gov

Scaffold Hopping: Replacing existing scaffolds in known inhibitors with a pyridine ring can lead to novel compounds with improved properties. This strategy has been successfully used to develop inhibitors for various kinases. nih.gov

Modulation of Physicochemical Properties: The pyridine ring, being a polar and ionizable aromatic system, can improve the solubility and bioavailability of drug candidates. nih.govresearchgate.net

The strategic placement of substituents on the pyridine ring is also a fundamental aspect of the design process, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov

Influence of the Cyclobutoxy Moiety on Molecular Interactions and Bioactivity

While direct SAR studies on the cyclobutoxy group in pyridine-based compounds are not extensively documented, the inclusion of a cyclobutyl moiety in drug candidates is a recognized strategy in medicinal chemistry. semanticscholar.org The cyclobutoxy group, an ether linkage of a cyclobutane (B1203170) ring, can influence a compound's properties in several ways.

The cyclobutane ring is a non-planar, strained ring system that can provide a degree of conformational rigidity to the molecule. This can be advantageous for binding to a specific conformation of a biological target. Furthermore, the cyclobutyl group is lipophilic and can engage in van der Waals and hydrophobic interactions within a binding pocket, potentially increasing binding affinity. semanticscholar.org

| Feature of Cyclobutoxy Moiety | Potential Impact on Bioactivity |

| Lipophilicity | Can enhance binding to hydrophobic pockets in target proteins. |

| Conformational Rigidity | May lock the molecule in a bioactive conformation, improving potency. |

| Metabolic Stability | Can influence the metabolic profile of the compound. |

| Novelty | Provides opportunities for exploring new chemical space and intellectual property. |

Role of the Methanamine Group in Modulating Biological Effects

The methanamine group (-CH₂NH₂) at the C-2 position of the pyridine ring is a key structural feature that can significantly influence biological activity. This group can participate in various non-covalent interactions with biological targets.

The primary amine of the methanamine group can act as a hydrogen bond donor, forming interactions with hydrogen bond acceptors such as carbonyl oxygens or nitrogen atoms on amino acid residues in a protein's active site. nih.gov At physiological pH, this amine group is likely to be protonated, forming a positively charged ammonium (B1175870) ion. This positive charge can then engage in ionic interactions or salt bridges with negatively charged residues like aspartate or glutamate, which can be a powerful driver of binding affinity. nih.gov

Positional Isomerism Effects on Biological Activity (e.g., Comparison of C-2 vs. C-3 vs. C-4 Pyridyl-methanamine Derivatives)

The position of the methanamine group on the pyridine ring can have a profound impact on the biological activity of the compound. This is due to the different electronic environments and spatial arrangements of the substituent at the C-2, C-3, and C-4 positions. The proximity of the methanamine group to the ring nitrogen at the C-2 position can influence its basicity and hydrogen-bonding capabilities.

Studies comparing positional isomers of pyridine derivatives have shown that even a slight change in the substituent's position can lead to significant differences in potency and selectivity. For example, in a series of TRPV1 antagonists, moving the nitrogen atom within the pyridine C-region from the 2-position to the 4-position resulted in a dramatic decrease in antagonistic activity. nih.gov

Similarly, in a series of DPP-4 inhibitors, pyridines with an aminomethyl moiety at the 3-position (β-position) showed significantly higher activity than their regioisomers with the aminomethyl group at the 2-position (α-position). This highlights the critical importance of the precise spatial relationship between the key interacting groups and the target protein.

| Position of Methanamine | Relative Bioactivity (Example from DPP-4 Inhibitors) | Rationale for Difference in Activity |

| C-2 (α-position) | Lower | The spatial arrangement may not be optimal for interaction with the target's binding site. |

| C-3 (β-position) | Higher | The positioning allows for more favorable interactions with key residues in the enzyme's active site. |

| C-4 (γ-position) | Variable | Activity is highly dependent on the specific target and the required orientation of the functional group. |

Modulatory Effects of Substituents on the Pyridine Ring on Compound Activity

The introduction of various substituents onto the pyridine ring is a common strategy to modulate the biological activity, selectivity, and pharmacokinetic properties of a lead compound. The nature and position of these substituents can influence the electronic properties of the pyridine ring, its steric profile, and its ability to form additional interactions with the target.

Electron-donating groups (e.g., -OCH₃, -NH₂) can increase the electron density on the pyridine ring, which can affect the basicity of the ring nitrogen and its hydrogen bonding strength. Conversely, electron-withdrawing groups (e.g., -Cl, -CF₃) can decrease the electron density and alter the molecule's interaction profile.

The position of the substituent is also critical. For instance, a substituent at the C-6 position, as in (6-Cyclobutoxypyridin-2-yl)methanamine, can influence the orientation of the C-2 methanamine group and may also interact with a nearby sub-pocket in the target's binding site.

| Substituent Type | Position on Pyridine Ring | General Effect on Bioactivity (Example from Antiproliferative Pyridine Derivatives) |

| **Electron-Donating (-OCH₃, -OH, -NH₂) ** | Various | Generally enhances antiproliferative activity. |

| Electron-Withdrawing (Halogens) | Various | Can either increase or decrease activity depending on the specific interaction. |

| Bulky Groups | Various | Often leads to lower activity due to steric hindrance. |

| Cyclic Structures | Various | Can increase activity by occupying specific hydrophobic pockets. |

Pre Clinical Investigations of Biological Targets and Mechanisms of Action

In Vitro Biological Target Identification Methodologies for Pyridine (B92270) Derivatives

Identifying the biological targets of novel compounds is a foundational step in drug discovery. For pyridine derivatives, a variety of in vitro techniques are employed to determine their interactions with specific enzymes and receptors at a molecular level.

Biochemical assays are crucial for quantifying the inhibitory effect of a compound on a purified enzyme. These assays typically measure the rate of an enzymatic reaction in the presence and absence of the test compound, allowing for the determination of key parameters like the half-maximal inhibitory concentration (IC₅₀).

MurA: The MurA enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase) is a key player in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. nih.gov Inhibition of MurA is a promising strategy for developing new antibacterial agents. A common method to assess MurA inhibition is a colorimetric assay using malachite green, which measures the amount of inorganic phosphate (B84403) released during the enzymatic reaction. nih.gov This technique allows for the screening of compounds that interfere with this critical step in bacterial survival.

Kinases: Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is frequently implicated in diseases like cancer. nih.govresearchgate.net Consequently, many pyridine derivatives have been designed and evaluated as kinase inhibitors. nih.govrsc.org Kinase inhibition assays often quantify the transfer of a phosphate group from ATP to a substrate. For instance, the Kinase-Glo® Plus luminescent assay measures the amount of ATP remaining after a kinase reaction; a lower ATP level corresponds to higher kinase activity, and thus a strong luminescent signal indicates potent inhibition. nih.gov This method has been used to identify novel pyridine derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK2). nih.gov Other studies have successfully identified pyridine-based inhibitors for kinases such as PIM-1, VEGFR-2, and HER-2 using similar in vitro enzymatic assays. researchgate.netacs.orgmdpi.com

Aldose Reductase (AR): Aldose reductase is the rate-limiting enzyme in the polyol pathway, which becomes significant during hyperglycemic conditions associated with diabetes mellitus. acs.orgnih.gov Overactivation of this pathway is linked to diabetic complications. The inhibitory activity of compounds against AR is typically measured spectrophotometrically by monitoring the decrease in NADPH absorbance. Numerous pyridine derivatives have been synthesized and shown to be potent aldose reductase inhibitors, with some exhibiting IC₅₀ values in the nanomolar to low micromolar range. acs.orgnih.govnih.gov

Table 1: Examples of Enzyme Inhibition by Pyridine Derivatives

| Compound Class | Target Enzyme | Method | Potency (IC₅₀ / Kᵢ) |

|---|---|---|---|

| Pyridone Derivatives | PIM-1 Kinase | Kinase Inhibitory Assay | 14.3 nM acs.org |

| Pyridofuropyrimidine | CDK2/cyclin A2 | Luminescence Kinase Assay | 0.24 µM nih.gov |

| Pyridylthiadiazine Derivatives | Aldose Reductase (ALR2) | Spectrophotometric Assay | 0.038 µM to 11.29 µM nih.gov |

| Imidazo[1,2-a]pyridine Derivatives | Aldose Reductase (AR) | Spectrophotometric Assay | Kᵢ = 23.47 nM acs.org |

| Pyridine-ureas | VEGFR-2 | In vitro Kinase Assay | 3.93 µM rsc.org |

Receptor binding assays are used to determine if a compound can bind to a specific receptor and to quantify its binding affinity. These studies are fundamental in pharmacology, particularly for G-protein coupled receptors (GPCRs), a large family of drug targets.

Histamine (B1213489) H₃ Receptor (H₃R): The H₃ receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it an attractive target for treating neurological disorders. cresset-group.commdpi.comnih.govnih.gov To evaluate the affinity of pyridine derivatives for the H₃R, competitive radioligand binding assays are commonly performed. nih.govresearchgate.net This technique involves using cell membranes from cells engineered to express the human H₃R. The assay measures the ability of a test compound to displace a known radiolabeled ligand, such as [³H]Nα-methylhistamine, from the receptor. nih.govresearchgate.net The results are used to calculate the inhibitory constant (Kᵢ), which represents the concentration of the compound required to occupy 50% of the receptors, indicating its binding affinity. Several studies have successfully used this method to identify pyridine-containing compounds with nanomolar affinity for the H₃R. nih.gov

Table 2: Examples of Histamine H₃ Receptor Binding by Heterocyclic Derivatives

| Compound Class | Receptor | Method | Potency (Kᵢ) |

|---|---|---|---|

| Purine Derivatives | Human H₃R | Radioligand Displacement Assay | 2.91 nM nih.gov |

| Pyridine Derivative (d2) | Human H₃R | Radioligand Displacement Assay | 2.61 µM cresset-group.com |

| Chalcone Derivative (AR71) | Human H₃R | cAMP Accumulation Assay | 24 nM mdpi.com |

Cellular Pathway Analysis and Phenotypic Screening Approaches

Beyond isolated targets, it is crucial to understand a compound's effect on whole cells. Cellular assays and phenotypic screens assess the broader biological consequences of a compound's activity, such as inhibiting cell growth or disrupting essential pathways.

For potential antimicrobial agents, cellular assays focus on their ability to kill bacteria or inhibit their growth by interfering with vital processes.

DNA Synthesis and Integrity: Some pyridine derivatives have been shown to exert their antibacterial effects by damaging bacterial DNA. nih.gov This interference with the structure of bacterial DNA can block replication and transcription, ultimately leading to cell death. nih.gov The toxicity of these compounds towards bacterial DNA can be evaluated by observing their effects on plasmid DNA. nih.gov

Cell Wall Integrity: The bacterial cell wall is essential for survival, making its synthesis and maintenance an excellent target for antibiotics. As mentioned, the MurA enzyme is critical for the production of peptidoglycan, the primary component of the cell wall. nih.gov Therefore, compounds that inhibit MurA disrupt cell wall integrity. researchgate.net Furthermore, some pyridine derivatives may interact directly with the bacterial membrane, changing its permeability and leading to the destruction of the cell wall. nih.govmdpi.com The integrity of the bacterial membrane can be assessed using membrane-impermeable dyes like propidium (B1200493) iodide; an increase in fluorescence indicates that the dye has entered the cell through a compromised membrane and bound to DNA. mdpi.com Phenotypic screening methods, such as determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), are standard procedures to quantify the antimicrobial potency of compounds against various bacterial strains. nih.govnih.govresearchgate.net

Characterization of Specific Molecular Interactions with Biological Macromolecules

Understanding how a compound binds to its target on a molecular level is key to rational drug design and optimization. Computational methods like molecular docking and experimental techniques provide insights into the specific interactions that govern binding affinity and selectivity.

The binding of a ligand (like a pyridine derivative) to the active site of a protein is driven by a combination of non-covalent interactions.

Hydrogen Bonding: Hydrogen bonds are critical for the specificity of ligand-protein interactions. In the case of (6-Cyclobutoxypyridin-2-yl)methanamine, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the hydrogens on the primary amine group (-NH₂) can act as hydrogen bond donors. Molecular docking studies of various pyridine derivatives have repeatedly highlighted the importance of hydrogen bonds with key amino acid residues in the binding pockets of enzymes like cholinesterases and kinases. mdpi.commdpi.comtubitak.gov.tr For example, docking studies of H₃R ligands often show crucial hydrogen bond interactions with charged residues like aspartic acid (Asp) and glutamic acid (Glu) in the binding site. mdpi.comnih.gov

Computational molecular docking simulations are invaluable tools for visualizing these interactions, predicting binding modes, and calculating binding energies, which helps to explain structure-activity relationships and guide the design of more potent molecules. mdpi.commdpi.comtubitak.gov.tr

Mechanistic Insights into Modulatory Actions (e.g., Allosteric Modulation, Competitive Inhibition)

No publicly available data.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6-Cyclobutoxypyridin-2-yl)methanamine, and how can regioselectivity be controlled during cyclobutoxy group introduction?

- Methodological Answer : The synthesis typically involves nucleophilic substitution on a pre-functionalized pyridine core. For example, reacting 6-chloropyridin-2-yl methanamine with cyclobutanol under alkaline conditions (e.g., NaH/DMF) can introduce the cyclobutoxy group. Regioselectivity is influenced by steric and electronic factors; computational tools like DFT (Density Functional Theory) can predict reactivity at the 2- vs. 3-positions. Monitoring reaction progress via TLC or LC-MS ensures minimal byproducts. Structural analogs (e.g., 6-methoxy or 6-ethoxy derivatives) suggest similar pathways .

Q. How can purity and stability of this compound be validated during storage?

- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) to assess purity. Stability studies under varying temperatures (4°C, 25°C) and humidity levels (using desiccants) should be conducted for 6–12 months. NMR (¹H/¹³C) and mass spectrometry can detect decomposition products. For hygroscopic samples, storage under inert gas (argon) in amber vials is recommended. Reference protocols from PubChem entries for related methanamine derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies proton environments (e.g., cyclobutoxy CH₂ groups at δ 1.5–2.5 ppm, pyridine protons at δ 7.0–8.5 ppm). ¹³C NMR confirms carbon connectivity.

- IR : Stretching vibrations for amine (-NH₂) at ~3350 cm⁻¹ and ether (C-O-C) at ~1250 cm⁻¹.

- MS : High-resolution ESI-MS verifies molecular weight (calc. for C₁₀H₁₅N₂O: 179.1184 g/mol). Cross-reference with databases like PubChem .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting or integration) be resolved for this compound?

- Methodological Answer : Contradictions may arise from dynamic processes (e.g., restricted rotation of the cyclobutoxy group). Use variable-temperature NMR (VT-NMR) to observe coalescence effects. For complex splitting, employ 2D techniques (COSY, HSQC) to assign protons. Compare with structurally similar compounds (e.g., (6-Methoxypyridin-3-yl)methanamine dihydrochloride) to identify positional effects .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models binding affinities to targets like GPCRs or kinases. MD (Molecular Dynamics) simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories. QSAR (Quantitative Structure-Activity Relationship) analysis of analogs (e.g., fluorinated pyridines) identifies critical substituents for bioactivity .

Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D structure?

- Methodological Answer : Grow single crystals via vapor diffusion (e.g., ethanol/water). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL . Compare bond lengths/angles with DFT-optimized geometries. For flexible groups (e.g., cyclobutoxy), analyze thermal ellipsoids to confirm conformational rigidity .

Q. What strategies mitigate side reactions during functionalization of the methanamine group?

- Methodological Answer : Protect the -NH₂ group with Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) before derivatization. For example, Boc protection (Boc₂O, DMAP) allows selective alkylation/acylation. Deprotection with TFA/DCM restores the amine. Monitor intermediates via LC-MS to ensure stepwise progress .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies between experimental and computational spectral data?

- Methodological Answer : Re-optimize computational parameters (e.g., solvent model in Gaussian) to match experimental conditions. For NMR shifts, apply scaling factors to DFT-calculated chemical shifts. Cross-validate with substituent-specific databases (e.g., SDBS) .

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays?

- Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit IC₅₀/EC₅₀ curves. Assess significance via ANOVA with post-hoc tests (Tukey’s). For high-throughput data, apply machine learning (Random Forest) to identify structural features correlated with activity .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.